3-Methyl-2-heptanol

Descripción general

Descripción

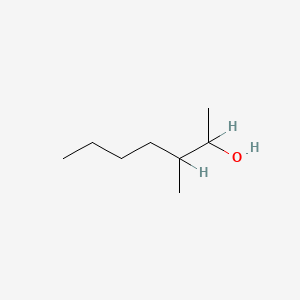

3-Methyl-2-heptanol is an organic compound with the molecular formula C8H18O It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methyl-2-heptanol can be synthesized through various methods. One common method involves the reduction of 3-methyl-2-heptanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced through the hydrogenation of 3-methyl-2-heptanone over a metal catalyst such as palladium or platinum. This process is carried out under high pressure and temperature to achieve high yields and efficiency.

Análisis De Reacciones Químicas

Oxidation Reactions

Mechanism:

Secondary alcohols like 3-Methyl-2-heptanol undergo oxidation to form ketones. This reaction typically involves strong oxidizing agents under acidic conditions.

Reagents and Conditions:

-

Oxidizing Agents: Sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (H₂SO₄) or other acid catalysts .

-

Reaction Conditions: Refluxing with aqueous acid and oxidizing agent .

Products:

The oxidation of this compound yields 3-methyl-2-heptanone (a ketone) . This reaction is analogous to the oxidation of structurally similar secondary alcohols, such as 4-methyl-3-heptanol, which forms 4-methyl-3-heptanone under similar conditions .

Esterification

Reactivity:

Alcohols react with carboxylic acids (or their derivatives) to form esters and water. This reaction is acid-catalyzed.

Reagents and Conditions:

-

Acid Catalyst: Sulfuric acid (H₂SO₄) or other protic acids.

-

Carboxylic Acid: Acetic acid, propionic acid, etc.

Products:

Esterification with a carboxylic acid produces the corresponding ester (e.g., 3-methyl-2-heptyl acetate ) and water. This reaction is reversible and requires heat for completion .

Reactions with Alkali Metals

Hazardous Interactions:

this compound reacts with alkali metals (e.g., sodium, potassium) to generate flammable hydrogen gas, posing a fire hazard .

Reagents:

-

Alkali Metals: Sodium, potassium.

Products:

-

Alkoxide Salt: Formation of the conjugate base (e.g., 3-methyl-2-heptoxide).

Key Reaction Table

Physical and Thermodynamic Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈O |

| Boiling Point | 439.3 K (166.1°C) at standard pressure |

| Enthalpy of Vaporization | 48.0 kJ/mol (at 356 K) |

| Density | ~0.79 g/cm³ (estimated from similar alcohols) |

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Methyl-2-heptanol serves as a valuable intermediate in organic synthesis. It is utilized in the production of:

- Pharmaceuticals: As a precursor for synthesizing biologically active compounds.

- Specialty Chemicals: In the manufacture of various industrial chemicals and polymers.

Research has highlighted the biological activities of this compound, particularly its antimicrobial and cytotoxic properties.

Antimicrobial Properties:

Studies indicate that this compound exhibits moderate antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of microbial cell membranes, leading to cell death.

Cytotoxic Effects:

In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells). This effect is attributed to oxidative stress and mitochondrial dysfunction, suggesting potential applications in cancer therapy.

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Cytotoxicity | High (MCF-7 cells) | |

| Apoptosis Induction | Confirmed |

Case Study 1: Antimicrobial Activity

A comparative study published in Phytochemistry evaluated the antimicrobial properties of several alkenes, including this compound. The results indicated that it effectively inhibited the growth of specific bacterial strains, supporting its potential use as a natural preservative or antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study found significant reductions in cell viability, suggesting that this compound could serve as a lead compound for developing new anticancer therapies.

Industrial Applications

In industrial settings, this compound is used for:

- Chemical Intermediates: Its unique structure makes it suitable for producing various chemical intermediates.

- Solvents: Due to its solvent properties, it is employed in formulations requiring hydrophobic solvents.

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-heptanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of its corresponding ketone, 3-methyl-2-heptanone.

Comparación Con Compuestos Similares

Similar Compounds

2-Heptanol: Another secondary alcohol with a similar structure but without the methyl group at the third carbon.

3-Methyl-1-butanol: A primary alcohol with a similar carbon skeleton but with the hydroxyl group at the first carbon.

3-Methyl-2-butanol: A secondary alcohol with a shorter carbon chain but similar branching.

Uniqueness

3-Methyl-2-heptanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched structure and the position of the hydroxyl group influence its reactivity and interactions with other molecules, making it valuable in various applications.

Actividad Biológica

3-Methyl-2-heptanol (C8H18O), a branched-chain alcohol, has garnered attention for its diverse biological activities. This article focuses on its chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its molecular structure, which includes a hydroxyl group (-OH) attached to a heptane backbone with a methyl group at the second carbon position. The compound is typically colorless and has a mild odor. Its molecular weight is approximately 130.23 g/mol.

Biological Activities

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study published in the Journal of Agricultural and Food Chemistry found that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were determined to be 0.5% for E. coli and 0.25% for S. aureus.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (%) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

2. Insecticidal Effects

This compound has also been studied for its insecticidal properties, particularly against agricultural pests. In a controlled experiment, the compound demonstrated effective repellency against Aedes aegypti, the mosquito known for transmitting diseases such as dengue fever.

Case Study: Repellency Against Mosquitoes

In a study conducted by researchers at the University of Florida, various concentrations of this compound were tested for their effectiveness as a mosquito repellent. The results indicated that concentrations above 1% provided significant protection, with a reduction in mosquito landings by over 70%.

The biological activity of this compound can be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms and insects. Its hydrophobic nature allows it to penetrate lipid bilayers, leading to increased permeability and eventual cell lysis in pathogens.

Safety and Toxicity

While this compound shows promise in various applications, it is essential to consider its safety profile. Toxicological assessments indicate that the compound has low acute toxicity in mammals, with an LD50 value exceeding 2000 mg/kg in oral studies on rats.

Table 2: Toxicity Profile of this compound

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin irritation | Non-irritant |

| Eye irritation | Mild irritant |

Propiedades

IUPAC Name |

3-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-5-6-7(2)8(3)9/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZERMVMTUUAYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871367 | |

| Record name | 3-Methyl-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31367-46-1 | |

| Record name | 2-Heptanol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031367461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-2-HEPTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Heptanol, 3-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.